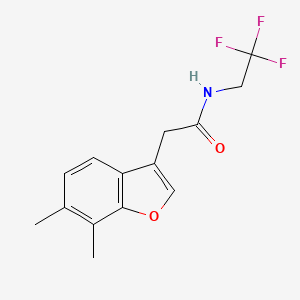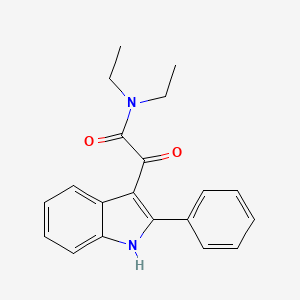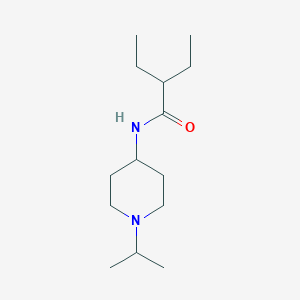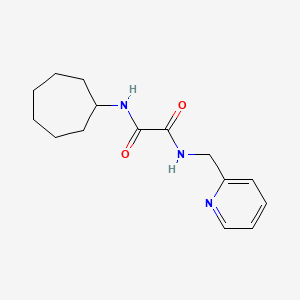![molecular formula C16H14BrNO4 B4978902 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)
3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a small molecule that belongs to the family of benzamides and has been studied for its diverse biological activities.
科学研究应用
3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been extensively studied for its potential applications in various fields. In the field of cancer research, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid is not fully understood, but it is believed to act through multiple pathways. 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid can induce apoptosis and inhibit cell proliferation. 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid can reduce inflammation.
Biochemical and Physiological Effects:
3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been shown to have diverse biochemical and physiological effects. In cancer cells, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been shown to induce apoptosis and inhibit cell proliferation. 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has also been shown to reduce inflammation in various animal models. Additionally, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular pathways. 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid is also relatively stable and can be stored for long periods without degradation. However, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid. One area of interest is the development of 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid derivatives with improved potency and selectivity. Additionally, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has shown promise in the treatment of neurodegenerative diseases, and further research is needed to fully understand its potential in this area. Finally, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been shown to have anti-inflammatory properties, and further research is needed to explore its potential use in the treatment of inflammatory diseases.
合成方法
The synthesis of 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-aniline to produce the desired product, 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid. The synthesis of 3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid has been optimized to obtain high yields and purity of the compound.
属性
IUPAC Name |
3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-9-3-4-10(16(20)21)7-13(9)18-15(19)12-8-11(17)5-6-14(12)22-2/h3-8H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPJBLLBUHLJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-piperidinamine](/img/structure/B4978819.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4978826.png)

![2-isopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4978841.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-methyl-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B4978850.png)
![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)
![4-({[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1,6-heptadien-4-ol](/img/structure/B4978860.png)



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide](/img/structure/B4978897.png)

![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4978924.png)